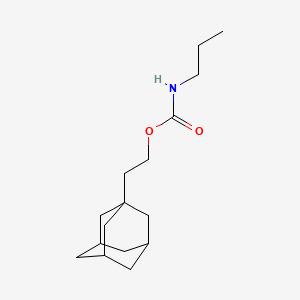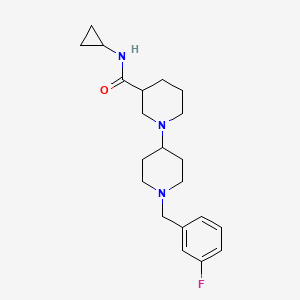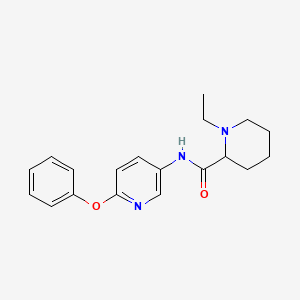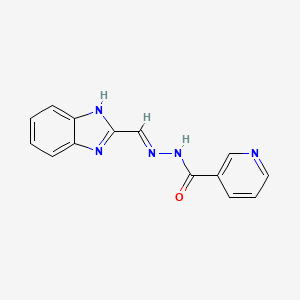
2-(1-adamantyl)ethyl propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)ethyl propylcarbamate, also known as AEBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEBP is a carbamate derivative of adamantane, which is a cyclic hydrocarbon that has unique structural properties. The synthesis of AEBP involves the reaction of adamantane with propyl isocyanate, followed by the reaction with ethyl chloroformate. AEBP has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for future research.
作用機序
The mechanism of action of 2-(1-adamantyl)ethyl propylcarbamate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may be a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-(1-adamantyl)ethyl propylcarbamate for lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials, and the reaction is relatively straightforward. Additionally, this compound has been shown to have a variety of potential therapeutic applications, which make it a promising candidate for future research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)ethyl propylcarbamate. One area of research is the development of this compound as a potential chemotherapeutic agent. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the molecular targets of this compound and the signaling pathways involved in its effects. Additionally, the development of new synthetic methods for this compound and its derivatives may provide new opportunities for research.
合成法
The synthesis of 2-(1-adamantyl)ethyl propylcarbamate involves a two-step process. The first step involves the reaction of adamantane with propyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces 2-(1-adamantyl)ethyl isocyanate, which is then reacted with ethyl chloroformate to produce this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
科学的研究の応用
2-(1-adamantyl)ethyl propylcarbamate has been shown to have a variety of potential therapeutic applications in scientific research. One of the main applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may be a potential chemotherapeutic agent. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-(1-adamantyl)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-4-17-15(18)19-5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBZOZJLSKKRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)

![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)


![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)